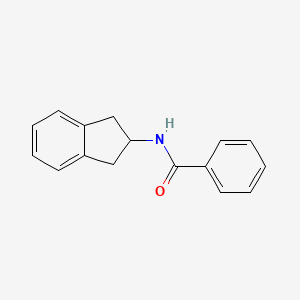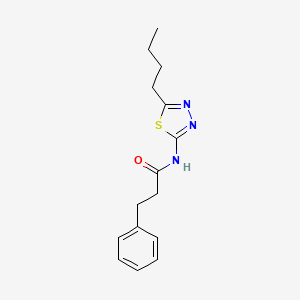
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, also known as BPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTP belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to act through multiple pathways. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In Alzheimer's disease, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD). N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In inflammation, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to have low toxicity in vitro and in vivo, making it a safe compound for research. However, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide research. One area of research is to investigate the potential of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Another area of research is to optimize the synthesis method of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide to improve its yield and solubility. Additionally, more studies are needed to elucidate the exact mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide and to identify its molecular targets. Finally, further studies are needed to evaluate the safety and efficacy of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide in vivo.
Méthodes De Synthèse
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-butyl-1,3,4-thiadiazole with 3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the final product is typically around 60%.
Applications De Recherche Scientifique
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease research, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to improve cognitive function by reducing amyloid-beta deposition and neuroinflammation. In inflammation research, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to reduce the production of inflammatory cytokines and alleviate symptoms of inflammation.
Propriétés
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-3-9-14-17-18-15(20-14)16-13(19)11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTZEWUTHJGLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4923299.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4923312.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)
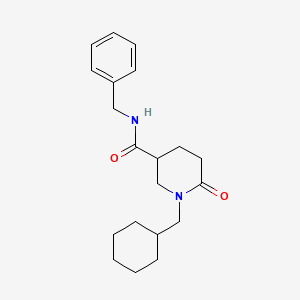
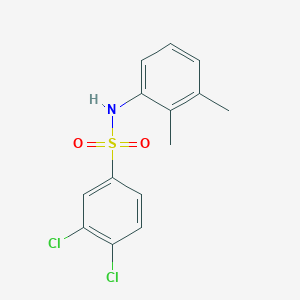
![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)
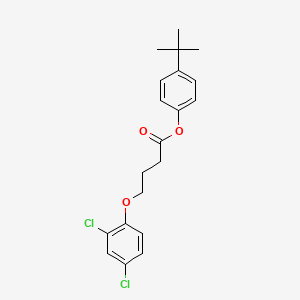

![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)
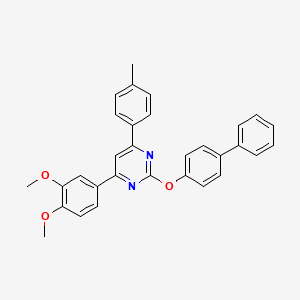
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)
